molecular formula C19H20ClNO4S B3034577 4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide CAS No. 193021-88-4

4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3034577
CAS No.: 193021-88-4
M. Wt: 393.9 g/mol
InChI Key: PMNRYCFAWDUYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a phenylthio group, and a tetrahydro-2H-pyran ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a phenylthio precursor. This is followed by the formation of the tetrahydro-2H-pyran ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated compounds.

Scientific Research Applications

4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine
  • 1-(4-(4-Chlorophenoxy)phenyl)ethanamine
  • 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
  • 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine

Uniqueness

Compared to similar compounds, 4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]-N-hydroxyoxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-14-1-3-15(4-2-14)25-16-5-7-17(8-6-16)26-13-19(18(22)21-23)9-11-24-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNRYCFAWDUYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
Reactant of Route 3
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
Reactant of Route 4
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
Reactant of Route 5
Reactant of Route 5
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
Reactant of Route 6
4-((4-(4-chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.